1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea
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Overview
Description
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidinone ring, a methoxyphenyl group, and a methylthiophenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl and methylthiophenyl groups are then introduced through substitution reactions, followed by the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)urea can be compared with other compounds that have similar structural features:
1-(4-Methoxyphenyl)-2-(methylthio)ethanone: Shares the methoxyphenyl and methylthio groups but lacks the pyrrolidinone ring.
1-(4-Methoxyphenyl)-3-(2-methylthio)propane: Similar functional groups but different overall structure.
1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(methylthio)phenyl)carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the pyrrolidinone ring, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-25-15-9-7-14(8-10-15)22-12-13(11-18(22)23)20-19(24)21-16-5-3-4-6-17(16)26-2/h3-10,13H,11-12H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBSYMHULRAVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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